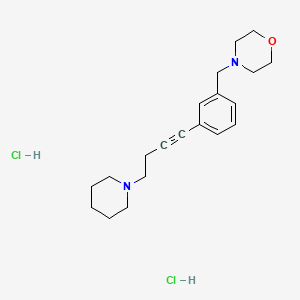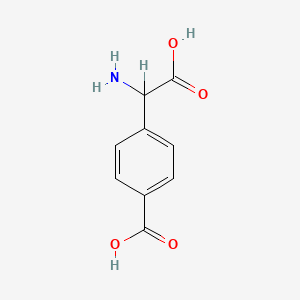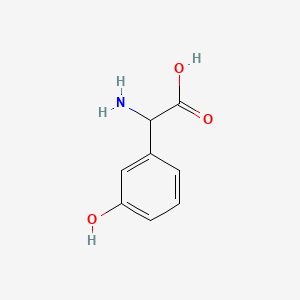
JNJ 10181457 二盐酸盐
描述
JNJ 10181457 dihydrochloride is a selective non-imidazole histamine H3 receptor antagonist. It is known for its ability to increase the concentrations of norepinephrine and acetylcholine in the rat frontal cortex without stimulating dopamine release . This compound is primarily used in neurological research due to its brain-penetrant properties and its efficacy in translational rat models of cognition .
科学研究应用
JNJ 10181457 dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions to study its properties and reactivity.
Biology: Employed in studies to understand its effects on neurotransmitter levels and brain function.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its ability to modulate neurotransmitter levels.
Industry: Utilized in the development of new drugs targeting histamine H3 receptors .
作用机制
Target of Action
JNJ 10181457 dihydrochloride is a selective non-imidazole histamine H3 receptor antagonist . The histamine H3 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the release of neurotransmitters such as histamine, acetylcholine, norepinephrine, and dopamine .
Mode of Action
As an antagonist, JNJ 10181457 dihydrochloride binds to the histamine H3 receptor and prevents its activation by histamine . This blockade of the H3 receptor leads to an increase in the release of acetylcholine and norepinephrine in the frontal cortex .
Biochemical Pathways
The primary biochemical pathway affected by JNJ 10181457 dihydrochloride is the histaminergic pathway. By blocking the H3 receptor, this compound disrupts the inhibitory feedback mechanism that normally controls the release of histamine and other neurotransmitters. This results in increased levels of acetylcholine and norepinephrine in the brain .
Result of Action
The increase in acetylcholine and norepinephrine levels in the frontal cortex, resulting from the antagonistic action of JNJ 10181457 dihydrochloride on the H3 receptor, can have various effects. For instance, it has been shown to normalize acetylcholine neurotransmission . In animal models, it has been shown to reduce the number of cataplectic attacks and time spent in cataplexy .
生化分析
Biochemical Properties
JNJ 10181457 dihydrochloride plays a significant role in biochemical reactions by interacting with histamine H3 receptors. It is a selective antagonist that binds to these receptors, inhibiting their activity. This interaction leads to an increase in the levels of neurotransmitters such as norepinephrine and acetylcholine in the brain . The compound’s ability to penetrate the brain and selectively target H3 receptors makes it a valuable tool in studying neurological functions and disorders.
Cellular Effects
JNJ 10181457 dihydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving histamine H3 receptors. By blocking these receptors, the compound enhances the release of neurotransmitters, which can impact gene expression and cellular metabolism . This modulation of neurotransmitter levels can lead to improved cognitive functions and has potential therapeutic applications in treating neurological disorders.
Molecular Mechanism
At the molecular level, JNJ 10181457 dihydrochloride exerts its effects by binding to histamine H3 receptors and acting as an antagonist. This binding inhibits the receptor’s activity, preventing the usual inhibitory effects on neurotransmitter release. As a result, there is an increase in the extracellular levels of norepinephrine and acetylcholine . The compound’s selective targeting of H3 receptors and its ability to penetrate the brain are crucial for its effectiveness in modulating neurotransmission.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of JNJ 10181457 dihydrochloride have been observed to change over time. The compound is stable under recommended storage conditions and maintains its efficacy in both in vitro and in vivo studies. Long-term exposure to JNJ 10181457 dihydrochloride has shown sustained increases in neurotransmitter levels without significant degradation . These findings suggest that the compound can be reliably used in extended research studies.
Dosage Effects in Animal Models
The effects of JNJ 10181457 dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively blocks histamine H3 receptors and increases neurotransmitter levels. At higher doses, there may be threshold effects, and potential toxic or adverse effects could be observed . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing any negative side effects.
Metabolic Pathways
JNJ 10181457 dihydrochloride is involved in metabolic pathways that regulate neurotransmitter levels. It interacts with enzymes and cofactors that influence the synthesis and degradation of neurotransmitters such as norepinephrine and acetylcholine . By modulating these pathways, the compound can affect metabolic flux and alter metabolite levels, contributing to its overall impact on brain function.
Transport and Distribution
Within cells and tissues, JNJ 10181457 dihydrochloride is transported and distributed through specific transporters and binding proteins. Its brain-penetrant properties allow it to cross the blood-brain barrier and accumulate in the brain, where it exerts its effects on histamine H3 receptors . The compound’s distribution within the brain is crucial for its ability to modulate neurotransmission effectively.
Subcellular Localization
JNJ 10181457 dihydrochloride’s subcellular localization is primarily within the brain, where it targets histamine H3 receptors. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to these receptors to exert its effects . Any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles can impact its efficacy in modulating neurotransmission.
准备方法
The synthesis of JNJ 10181457 dihydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of organic reactions.
Step 2: Introduction of the piperidine and morpholine groups.
Step 3: Final purification and conversion to the dihydrochloride salt form
Industrial production methods involve scaling up these synthetic routes under controlled conditions to ensure high purity and yield. The reaction conditions often include specific temperatures, solvents, and catalysts to optimize the synthesis process .
化学反应分析
JNJ 10181457 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s overall structure.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace existing groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while substitution could result in new compounds with different functional groups .
相似化合物的比较
JNJ 10181457 dihydrochloride is unique due to its selective non-imidazole structure and its ability to penetrate the brain. Similar compounds include:
Pitolisant: Another histamine H3 receptor antagonist, but with a different chemical structure.
Conessine: A natural product that also acts as a histamine H3 receptor antagonist.
属性
IUPAC Name |
4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O.2ClH/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22;;/h6,8-9,17H,1,3-5,10-16,18H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQHERKZFLOHCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1662549.png)


![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)




